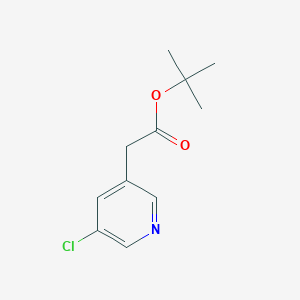
Tert-butyl 2-(5-chloropyridin-3-yl)acetate
Cat. No. B8485660
M. Wt: 227.69 g/mol
InChI Key: UQHAQLVSTIOSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07648989B2
Procedure details


Pd2(dba)3 (928 mg, 1.01 mmol) and (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethyl-amine (838 mg, 2.13 mmol) are added at RT under an atmosphere of argon to a solution of lithium hexamethyl disilazide in toluene (prepared by addition of n-BuLi (1.6 M in hexane, 24.3 ml, 38.85 mmol) to hexamethyl disilazane (6.27 g, 38.85 mmol) in toluene (100 ml) at −78° C.). The mixture is stirred at RT for 10 minutes, then it is cooled to −10° C. Acetic acid tert-butyl ester (4.12 g, 35.48 mmol) is added during 10 minutes. This mixture is canulated into a cold (−10° C.) solution of 1,3-dichloropyridine (5.00 g, 33.79 mmol) in toluene (40 ml). The mixture is warmed to RT and stirred for 2 h. TLC analysis indicated substantial conversion of starting material. Water was added, the resulting slurry is filtered, and the filtrate is extracted with EtOAc. The combined organic layers are dried over Na2SO4 and concentrated. Purification by FCC (hexane/EtOAc 100:0 to 92:8 to 85:15) yields the title compound. 1H NMR (CDCl3, 400 MHz): δ 1.39 (s, 9H), 3.47 (s, 2H), 7.58-7.60 (m, 1H), 8.31 (s,1H), 8.41-8.42 (m, 1H). ES+−MS: 228.3 [M+H]+.

Name
1,3-dichloropyridine
Quantity
5 g
Type
reactant
Reaction Step Two


Quantity
838 mg
Type
reactant
Reaction Step Three





Name
Identifiers


|
REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2N(C)C)CCCCC1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[C:39]([O:43][C:44](=[O:46])[CH3:45])([CH3:42])([CH3:41])[CH3:40].Cl[N:48]1[CH:53]=[CH:52][CH:51]=[C:50]([Cl:54])[CH2:49]1>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[C:39]([O:43][C:44](=[O:46])[CH2:45][C:52]1[CH:53]=[N:48][CH:49]=[C:50]([Cl:54])[CH:51]=1)([CH3:42])([CH3:41])[CH3:40] |f:1.2,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(C)=O
|
Step Two
|
Name
|
1,3-dichloropyridine
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
838 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1)N(C)C)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
928 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
24.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at RT for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it is cooled to −10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting slurry is filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate is extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by FCC (hexane/EtOAc 100:0 to 92:8 to 85:15)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(CC=1C=NC=C(C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
